rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride, cis is a chiral compound with a specific stereochemistry It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride, cis typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis, where chiral auxiliaries or chiral catalysts are used to induce the desired stereochemistry in the product. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The use of biocatalysts and green chemistry principles is also becoming more prevalent to reduce environmental impact and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride, cis can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride, cis has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and pharmaceuticals, improving product quality and efficiency.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4S)-3-methylpiperidin-4-ol hydrochloride, cis
- rac-(3R,4S)-6,6-dimethylazepane-3,4-diol hydrochloride, cis
Uniqueness
rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride, cis is unique due to its specific stereochemistry and the presence of an oxolane ring, which imparts distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
2703745-35-9 |
---|---|
Molecular Formula |
C5H12ClNO |
Molecular Weight |
137.61 g/mol |
IUPAC Name |
(3R,4S)-4-methyloxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-4-2-7-3-5(4)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5+;/m1./s1 |
InChI Key |
BIBJGYHUXSWZFW-JBUOLDKXSA-N |
Isomeric SMILES |
C[C@@H]1COC[C@@H]1N.Cl |
Canonical SMILES |
CC1COCC1N.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.